molecular formula C10H15ClN2 B12315037 (1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride

(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride

Cat. No.: B12315037
M. Wt: 198.69 g/mol
InChI Key: WJRQHTGXLDMYEF-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H14N2·HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroquinoline structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under optimized conditions to maximize yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1,2,3,4-Tetrahydroquinolin-2-yl)methanamine hydrochloride
  • 1-(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine dihydrochloride
  • (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

Uniqueness

(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new therapeutic agents and understanding complex biological mechanisms.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-5-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1,3,5,12H,2,4,6-7,11H2;1H

InChI Key

WJRQHTGXLDMYEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2NC1)CN.Cl

Origin of Product

United States

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